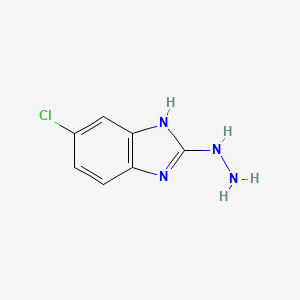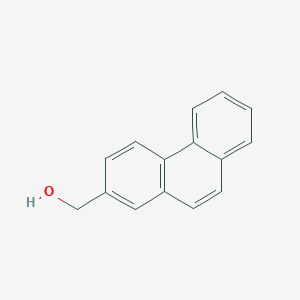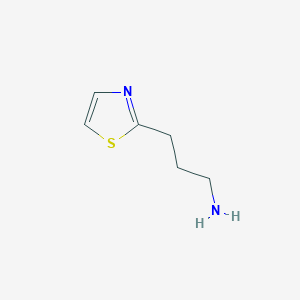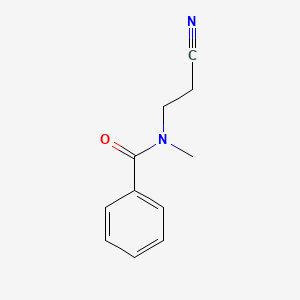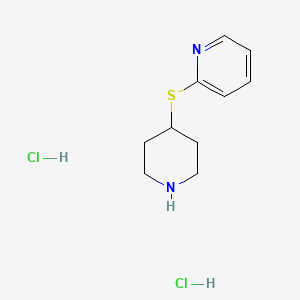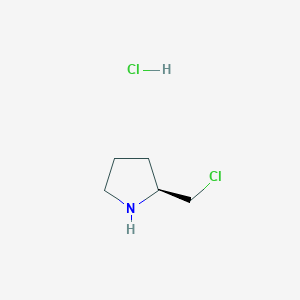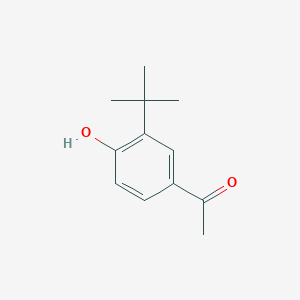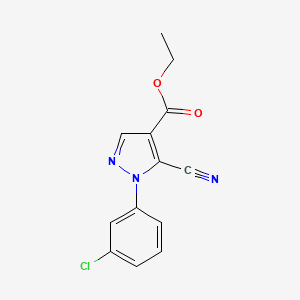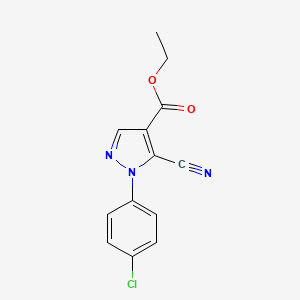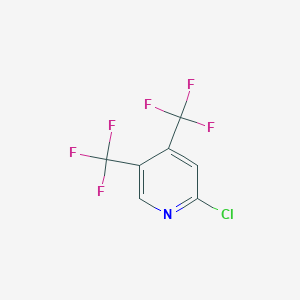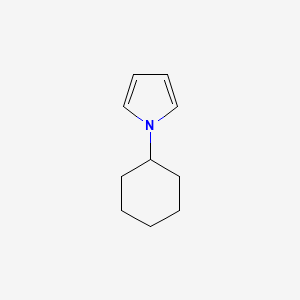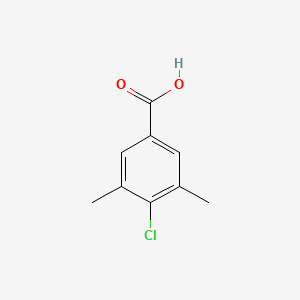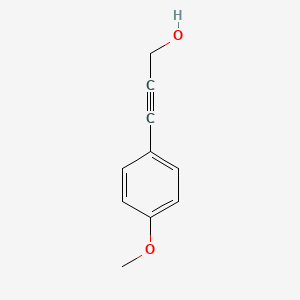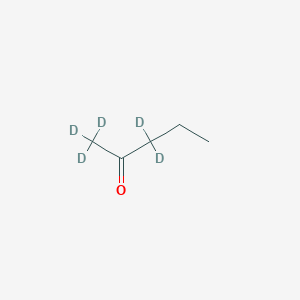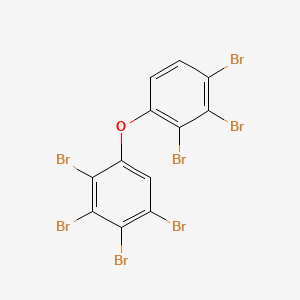
2,2',3,3',4,4',5-Heptabromodiphenyl ether
Übersicht
Beschreibung
2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) used as a flame retardant . It is an organobromine compound . The molecular formula is C12H3Br7O and the molecular weight is 722.48 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether consists of a diphenyl ether core with seven bromine atoms attached . The average mass is 722.480 Da and the monoisotopic mass is 715.446716 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether include a boiling point of 489.1±45.0 °C (Predicted), a density of 2.643±0.06 g/cm3 (Predicted), and a flash point of -12 °C .Wissenschaftliche Forschungsanwendungen
Environmental Contaminants and Exposure
Polybrominated diphenyl ethers (PBDEs), including 2,2',3,3',4,4',5-heptabromodiphenyl ether, have been extensively studied for their environmental presence and human exposure risks. These compounds are used as flame retardants in various products, leading to their ubiquity as environmental contaminants. A study on Swedish workers highlighted the presence of PBDE congeners in blood, indicating occupational exposure at an electronics-dismantling plant and among clerks and cleaners. The study found significantly higher levels of PBDE congeners, including 2,2',3,3',4,4',5-heptabromodiphenyl ether, in workers at the electronics-dismantling plant compared to a control group, underlining the bioavailability and occupational exposure risks of these compounds (Sjödin et al., 1999).
Photodegradation Studies
Research on the photodegradation of PBDEs, using 2,4,4'-Tribrominated diphenyl ether (a related congener) as a model, provides insight into the environmental fate of heptabromodiphenyl ethers. This study showed that PBDEs undergo photodegradation, leading to the formation of hydroxylated products and highlighting potential pathways for environmental degradation of these persistent pollutants (Cao et al., 2013).
Analytical Detection Methods
The development of analytical methods for detecting PBDEs in environmental samples is crucial for monitoring their distribution and understanding their impact. One study detailed the use of gas chromatography-mass spectrometry for determining traces of triclosans, related compounds to PBDEs, in water, sediment, and fish samples, demonstrating the importance of sensitive and reliable detection methods for environmental contaminants (Okumura & Nishikawa, 1996).
Synthesis and Characterization of PBDEs
Research on the synthesis and characterization of PBDE congeners, including heptabromodiphenyl ethers, is fundamental for studying their properties, environmental behavior, and toxicological effects. A study reported the synthesis of 32 individual PBDE congeners, providing vital data on their physicochemical properties and contributing to the assessment of their environmental and health impacts (Marsh et al., 1999).
Metabolism and Bioaccumulation
Understanding the metabolism and bioaccumulation of PBDEs is essential for evaluating their biological impacts. Research on the identification of hydroxylated metabolites in rats exposed to 2,2',4,4'-tetrabromodiphenyl ether sheds light on the metabolic pathways of PBDEs, including heptabromodiphenyl ethers, in living organisms. This study identified several hydroxylated metabolites, indicating the transformation of PBDEs through metabolic processes and their potential bioaccumulation in biological tissues (Marsh et al., 2006).
Eigenschaften
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,3,4-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNCMQTNWLTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879969 | |
| Record name | BDE-170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',5-Heptabromodiphenyl ether | |
CAS RN |
327185-13-7 | |
| Record name | 2,2',3,3',4,4',5-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18JW9IML0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



